N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a propanamide moiety through a dimethylphenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethylamino Cyclohexyl Intermediate: The initial step involves the reaction of cyclohexylamine with formaldehyde and dimethylamine to form the dimethylamino cyclohexyl intermediate.
Attachment of the Dimethylphenoxy Group: The intermediate is then reacted with 3,4-dimethylphenol in the presence of a suitable base, such as sodium hydride, to form the dimethylphenoxy derivative.
Formation of the Propanamide Moiety: Finally, the dimethylphenoxy derivative is reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)butanamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide is unique due to its specific structural features, such as the presence of both dimethylamino and dimethylphenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C20H32N2O2/c1-15-9-10-18(13-16(15)2)24-17(3)19(23)21-14-20(22(4)5)11-7-6-8-12-20/h9-10,13,17H,6-8,11-12,14H2,1-5H3,(H,21,23) |
InChI Key |
GONXHBUOAHXWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2(CCCCC2)N(C)C)C |
Origin of Product |
United States |
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